molecular formula C20H14N4O3S2 B11126908 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11126908
M. Wt: 422.5 g/mol
InChI Key: TWTGRZBVEDNGPS-PQOWSYMHSA-N
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Description

2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The process may involve heating and stirring under reflux conditions to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, typically ranging from room temperature to 100°C, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

(2E)-2-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-5-(4-methylphenyl)imino-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H14N4O3S2/c1-12-4-6-13(7-5-12)22-18-15(10-21)23-17(27-18)9-16-19(25)24(20(28)29-16)11-14-3-2-8-26-14/h2-9,25H,11H2,1H3/b17-9+,22-18?

InChI Key

TWTGRZBVEDNGPS-PQOWSYMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CC4=CC=CO4)O)/O2)C#N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CC4=CC=CO4)O)O2)C#N

Origin of Product

United States

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